molecular formula C22H38N2 B1681080 SQ109 CAS No. 502487-67-4

SQ109

Cat. No.: B1681080
CAS No.: 502487-67-4
M. Wt: 330.5 g/mol
InChI Key: JFIBVDBTCDTBRH-REZTVBANSA-N
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Description

SQ109 is a novel small molecule drug belonging to the 1,2-ethylene diamine class. It has been developed primarily for the treatment of tuberculosis, including drug-resistant strains. Unlike other antibiotics used for tuberculosis, this compound has unique mechanisms of action, making it a promising candidate in the fight against this infectious disease .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of SQ109 involves the preparation of geranylamine, which is then linked with two carbon atoms to form the final compound. The process includes a novel reduction step using trimethylsilyl chloride and lithium aluminum hydride under mild conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of high-yield reactions and efficient purification methods to ensure the compound’s quality and consistency .

Chemical Reactions Analysis

Types of Reactions: SQ109 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolic processing and interaction with biological targets.

Common Reagents and Conditions:

    Oxidation: Involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Utilizes reducing agents like lithium aluminum hydride.

    Substitution: Often carried out in the presence of catalysts or under specific pH conditions.

Major Products Formed: The primary products formed from these reactions include hydroxylated derivatives and other metabolites that retain or enhance the compound’s biological activity .

Scientific Research Applications

SQ109 has a wide range of scientific research applications:

Mechanism of Action

SQ109 exerts its effects by inhibiting cell wall synthesis in Mycobacterium tuberculosis. It targets multiple cellular pathways, including the inhibition of the mycolic acid transporter MmpL3. This disruption leads to the impairment of cell wall integrity and ultimately the death of the bacterial cell .

Comparison with Similar Compounds

    Ethambutol: Another 1,2-ethylene diamine derivative used in tuberculosis treatment.

    Isoniazid: A first-line antitubercular drug with a different mechanism of action.

    Rifampicin: A widely used antibiotic for tuberculosis with a distinct molecular target.

Uniqueness of SQ109: this compound stands out due to its unique mechanisms of action, which are distinct from other antibiotics. It has shown efficacy against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis, making it a valuable addition to the current arsenal of antitubercular drugs .

Biological Activity

SQ109, a novel anti-tuberculosis (TB) drug candidate, is an asymmetric diamine derivative of adamantane. Its primary mechanism of action involves targeting the mycobacterial membrane protein Large 3 (MmpL3), which plays a crucial role in the biosynthesis of the bacterial cell wall. This article explores the biological activity of this compound, focusing on its antimicrobial properties, immunomodulatory effects, and overall efficacy in treating tuberculosis.

This compound disrupts the transmembrane electrochemical proton gradient essential for mycobacterial cell wall biosynthesis. By inhibiting MmpL3, this compound effectively reduces the viability of Mycobacterium tuberculosis (M.tb). Research indicates that this compound not only exhibits direct antibacterial activity but also enhances host immune responses against TB.

Antimicrobial Activity

In various studies, this compound has demonstrated significant antimicrobial activity against M.tb. In a murine model, treatment with this compound led to a reduction in bacterial burden by approximately 1.5 logs compared to untreated controls. Histological analyses revealed fewer inflammatory granulomatous lesions in the lungs of this compound-treated mice, confirming its efficacy in reducing infection severity .

Table 1: Summary of Antimicrobial Effects of this compound

StudyModelDoseOutcome
Murine TB model10 mg/kg~1.5 log reduction in bacterial burden
In vitro macrophage assayN/ASignificant reduction in CFUs after treatment

Immunomodulatory Effects

This compound also modulates host immune responses, promoting a pro-inflammatory environment that is crucial for effective anti-TB immunity. It induces M1 macrophage polarization and enhances the production of protective cytokines such as IFN-γ and IL-17 from CD4+ and CD8+ T cells. The treatment leads to increased expression of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) while down-regulating anti-inflammatory cytokines like IL-10 .

Case Study: Immune Response Dynamics

In a detailed study examining immune responses post-SQ109 treatment:

  • Increased T Cell Activation : There was a significant increase in CD4+ and CD8+ T cells in the spleen of treated mice.
  • Cytokine Production : Enhanced production of IFN-γ and IL-17 was observed, indicating a shift towards protective Th1 and Th17 responses.
  • Macrophage Polarization : Ex vivo studies showed that this compound-treated macrophages exhibited reduced bacterial loads when infected with virulent strains of M.tb .

Pharmacokinetics and Safety Profile

Initial clinical evaluations have assessed the pharmacokinetics of this compound, focusing on its absorption, distribution, metabolism, and excretion (ADME) profiles. Studies indicate that this compound has favorable pharmacokinetic parameters with good bioavailability when administered alone or in combination with other anti-TB drugs .

Table 2: Pharmacokinetic Parameters of this compound

ParameterValue
AUC(0-24)TBD
CmaxTBD
tmaxTBD
t1/2TBD

Note: Specific values are still under investigation in ongoing clinical trials.

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of SQ109 against Mycobacterium tuberculosis (Mtb), and how can researchers experimentally validate this target?

this compound inhibits the MmpL3 transporter, disrupting mycolic acid incorporation into the mycobacterial cell wall. Key methodologies include:

  • Transcriptional profiling : Compare gene expression changes induced by this compound to other cell wall inhibitors (e.g., upregulation of iniBAC operon) .
  • Structural studies : Use X-ray crystallography to resolve this compound-MmpL3 binding interactions (e.g., PDB ID 6AJG) .
  • CRISPR interference (CRISPRi) : Knock down MmpL3 expression to confirm its essentiality and this compound's target specificity .

Q. How does this compound's efficacy compare to ethambutol (EMB) in preclinical models, and what experimental parameters should be prioritized?

this compound outperforms EMB in murine models (10 mg/kg this compound vs. 100 mg/kg EMB) . Critical parameters include:

  • MIC/MBC assays : this compound is bactericidal (MIC: 0.2–0.78 µg/ml; MBC ≈ MIC), while EMB is bacteriostatic .
  • Animal models : Monitor lung/spleen bacterial burdens and weight recovery in chronic TB models .
  • Synergy testing : Use checkerboard assays to quantify interactions with first-line drugs (e.g., this compound + rifampicin reduces RIF MIC by 8-fold) .

Q. What is this compound's spectrum of activity beyond Mtb, and how should researchers evaluate its broad-spectrum potential?

this compound shows activity against Helicobacter pylori (MIC: 2.5–15 µg/ml), Candida albicans, and protozoa (e.g., Trypanosoma cruzi). Methods include:

  • Time-kill assays : Compare this compound's bactericidal kinetics to amoxicillin/metronidazole in H. pylori .
  • Multi-pathogen MIC panels : Test analogs against fungal/protozoal strains (e.g., IC50 = 50 nM for T. cruzi) .

Q. What pharmacokinetic (PK) challenges does this compound face, and how can prodrug strategies improve bioavailability?

this compound has low oral bioavailability (21.4% in rats) due to hepatic first-pass metabolism. Solutions include:

  • Prodrug synthesis : Carbamate prodrugs increase bioavailability to 91.4% by bypassing CYP450 metabolism .
  • Tissue distribution studies : Use LC/MS/MS to quantify this compound in lungs/spleen (concentrations >45× plasma) .

Q. What is this compound's current clinical development status, and what preclinical data support its advancement?

this compound completed Phase II/III trials for MDR-TB, with preclinical data showing:

  • Low resistance rates : Mutation frequency ≤10⁻¹¹ in vitro .
  • Combination efficacy : Synergy with bedaquiline in murine models (100% cure rates) .

Advanced Research Questions

Q. How can researchers validate MmpL3 as the primary target of this compound amid potential off-target effects?

  • Resistant mutant isolation : Use this compound analogs to generate cross-resistant mutants; sequence MmpL3 for mutations .
  • Microscale thermophoresis (MST) : Measure binding affinity (Kd) of this compound to purified MmpL3 .
  • Lipidomic profiling : Quantify TMM/TDM ratios in this compound-treated Mtb to confirm mycolic acid transport inhibition .

Q. What methodologies address contradictions in this compound's metabolic stability and metabolite activity?

  • Metabolite identification : Use LC-MS/MS to detect oxidation products (e.g., 4-oxo-SQ109) and test their anti-TB activity .
  • Liver microsomal assays : Compare interspecies metabolism rates (e.g., 96.5% this compound remains in humans vs. 22.8% in rats after 40 min) .

Q. How can this compound's multitarget mechanisms (e.g., menaquinone synthesis inhibition, membrane uncoupling) be exploited in drug design?

  • Enzyme inhibition assays : Test this compound analogs against Mtb dehydrogenases (e.g., NDH-2) and ATP synthases .
  • Resistance evasion studies : Combine this compound with monotherapy drugs to assess delayed resistance emergence .

Q. What experimental designs optimize this compound's penetration into necrotic TB lesions?

  • Rabbit PK models : Use compartmental analysis to quantify this compound accumulation in caseum (steady-state requires multiweek dosing) .
  • Binding assays : Measure nonspecific caseum binding using equilibrium dialysis .

Q. How should researchers reconcile discrepancies between in vitro synergy data and in vivo combination outcomes?

  • Dose-ranging studies : Adjust dosing schedules to match tissue PK/PD targets (e.g., lung concentrations >10× MIC) .
  • Multivariate analysis : Use transcriptomics/proteomics to identify host-pathogen interactions altering drug efficacy .

Properties

IUPAC Name

N'-(2-adamantyl)-N-[(2E)-3,7-dimethylocta-2,6-dienyl]ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H38N2/c1-16(2)5-4-6-17(3)7-8-23-9-10-24-22-20-12-18-11-19(14-20)15-21(22)13-18/h5,7,18-24H,4,6,8-15H2,1-3H3/b17-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFIBVDBTCDTBRH-REZTVBANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCNCCNC1C2CC3CC(C2)CC1C3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/CNCCNC1C2CC3CC(C2)CC1C3)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H38N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30964540
Record name N1-[(2E)-3,7-Dimethyl-2,6-octadien-1-yl]-N2-tricyclo[3.3.1.13,7]dec-2-yl-1,2-ethanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30964540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

With a mechanism of action distinct from other antibiotics used in TB therapy, SQ109 inhibits cell wall synthesis and acts on multiple cellular pathways in a select group of microorganisms.
Record name SQ-109
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05186
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

502487-67-4
Record name N1-[(2E)-3,7-Dimethyl-2,6-octadien-1-yl]-N2-tricyclo[3.3.1.13,7]dec-2-yl-1,2-ethanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=502487-67-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Geranyl-N'-(2-adamantyl)ethane-1,2-diamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0502487674
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SQ-109
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05186
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name N1-[(2E)-3,7-Dimethyl-2,6-octadien-1-yl]-N2-tricyclo[3.3.1.13,7]dec-2-yl-1,2-ethanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30964540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SQ-109
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9AU7XUV31A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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